Cas no 2228760-25-4 (3-ethenyl-2-methyl-2H-indazole)

3-ethenyl-2-methyl-2H-indazole structure
2228760-25-4 structure
商品名:3-ethenyl-2-methyl-2H-indazole
CAS番号:2228760-25-4
MF:C10H10N2
メガワット:158.199801921844
CID:6259391
PubChem ID:91499485

3-ethenyl-2-methyl-2H-indazole 化学的及び物理的性質

名前と識別子

    • 3-ethenyl-2-methyl-2H-indazole
    • 2228760-25-4
    • EN300-1801931
    • インチ: 1S/C10H10N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h3-7H,1H2,2H3
    • InChIKey: AWLGWGIDFGBKLA-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C=C)=C2C=CC=CC2=N1

計算された属性

  • せいみつぶんしりょう: 158.084398327g/mol
  • どういたいしつりょう: 158.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.8Ų

3-ethenyl-2-methyl-2H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801931-10.0g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
10g
$7065.0 2023-06-02
Enamine
EN300-1801931-5.0g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
5g
$4764.0 2023-06-02
Enamine
EN300-1801931-0.5g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
0.5g
$809.0 2023-09-19
Enamine
EN300-1801931-0.25g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
0.25g
$774.0 2023-09-19
Enamine
EN300-1801931-2.5g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
2.5g
$1650.0 2023-09-19
Enamine
EN300-1801931-0.05g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
0.05g
$707.0 2023-09-19
Enamine
EN300-1801931-10g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
10g
$3622.0 2023-09-19
Enamine
EN300-1801931-1g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
1g
$842.0 2023-09-19
Enamine
EN300-1801931-1.0g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
1g
$1643.0 2023-06-02
Enamine
EN300-1801931-0.1g
3-ethenyl-2-methyl-2H-indazole
2228760-25-4
0.1g
$741.0 2023-09-19

3-ethenyl-2-methyl-2H-indazole 関連文献

3-ethenyl-2-methyl-2H-indazoleに関する追加情報

3-Ethenyl-2-methyl-2H-indazole (CAS No. 2228760-25-4): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, 3-ethenyl-2-methyl-2H-indazole (CAS No. 2228760-25-4) has emerged as a pivotal compound for researchers and industrial applications alike. This heterocyclic molecule, characterized by its indazole core and ethenyl substituent, offers unique reactivity and structural versatility. Its CAS number 2228760-25-4 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in pharmaceutical and material science research.

The indazole scaffold is renowned for its bioactivity, making 3-ethenyl-2-methyl-2H-indazole a valuable intermediate in drug discovery. Recent studies highlight its potential in targeting kinase inhibitors and modulating enzymatic pathways, aligning with the current trend of precision medicine and small-molecule therapeutics. Users often query: *"What are the applications of 3-ethenyl-2-methyl-2H-indazole in drug development?"* or *"How to synthesize 3-ethenyl-2-methyl-2H-indazole derivatives?"* These questions underscore the compound's relevance in cutting-edge research.

From a synthetic perspective, the ethenyl group at the 3-position enables diverse functionalization, such as cross-coupling reactions or polymerization. This aligns with the surge in demand for customizable organic frameworks and high-performance polymers. Notably, the methyl group at the 2-position enhances stability, a feature often discussed in forums focused on chemical stability optimization.

Environmental and sustainability concerns have also driven interest in green synthesis routes for 3-ethenyl-2-methyl-2H-indazole. Researchers are exploring catalytic methods to reduce waste, addressing queries like *"Is 3-ethenyl-2-methyl-2H-indazole synthesis eco-friendly?"* Such efforts resonate with the broader push for sustainable chemistry.

In material science, this compound's π-conjugated system attracts attention for organic electronics and luminescent materials. Searches for *"3-ethenyl-2-methyl-2H-indazole OLED applications"* reflect its potential in next-gen displays. Its structural analogs are also investigated for photocatalysis, tying into the renewable energy boom.

To conclude, 3-ethenyl-2-methyl-2H-indazole (CAS 2228760-25-4) exemplifies innovation at the intersection of chemistry and technology. Its multifaceted applications—from drug design to advanced materials—ensure its continued prominence in scientific discourse and industrial R&D.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.